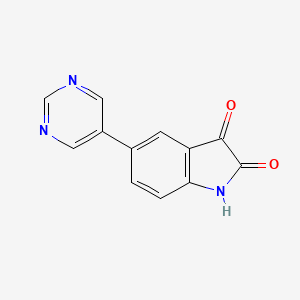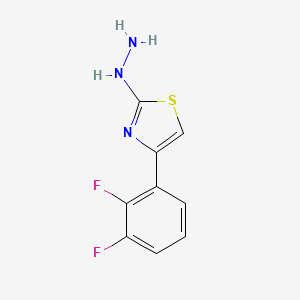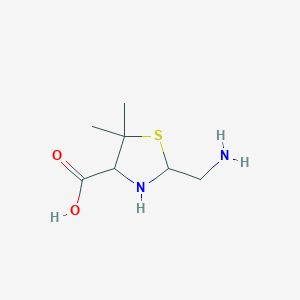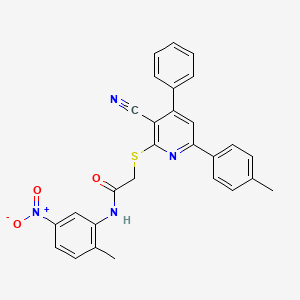
(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetonitrile is an organic compound with the molecular formula C13H15N. It is a derivative of indoline, characterized by the presence of three methyl groups and an acetonitrile group attached to the indoline ring. This compound is known for its applications in various fields, including organic synthesis, dye production, and as an intermediate in the manufacture of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetonitrile typically involves the reaction of indoline derivatives with acetonitrile under specific conditions. One common method is the nucleophilic substitution reaction, where methyl and acetonitrile groups are introduced to the indoline ring. This reaction often requires the presence of a base, such as sodium hydride, and is carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
化学反応の分析
Types of Reactions
(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs with specific therapeutic effects.
Industry: The compound is utilized in the production of dyes and pigments, contributing to the development of colorants with unique properties.
作用機序
The mechanism of action of (1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetonitrile involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 1,3,3-Trimethyl-2-methyleneindoline
- 1,3,3-Trimethyl-6-nitrospiro(2H-1-benzopyran-2,2′-indole)
- 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde
Uniqueness
(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetonitrile is unique due to its specific structural features, such as the presence of three methyl groups and an acetonitrile group. These features confer distinct chemical and physical properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of complex molecules further highlight its uniqueness compared to similar compounds.
特性
CAS番号 |
5114-82-9 |
|---|---|
分子式 |
C13H14N2 |
分子量 |
198.26 g/mol |
IUPAC名 |
2-(1,3,3-trimethylindol-2-ylidene)acetonitrile |
InChI |
InChI=1S/C13H14N2/c1-13(2)10-6-4-5-7-11(10)15(3)12(13)8-9-14/h4-8H,1-3H3 |
InChIキー |
YHLXEOYWHMTKHQ-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2N(C1=CC#N)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,2,3-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11770230.png)
![3-Amino-N-(2,5-dimethylphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11770237.png)



![N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B11770267.png)





![2-((6-Ethyl-3-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B11770300.png)
